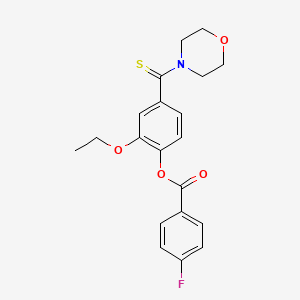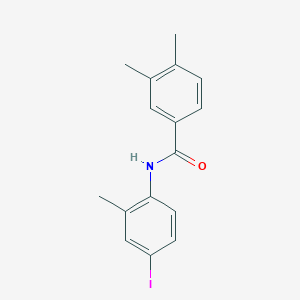![molecular formula C15H24N2O4S B5211555 N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity. This compound has gained attention due to its potential therapeutic applications in the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders.
Mechanism of Action
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has several advantages for use in lab experiments. It is a highly selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. Additionally, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide is relatively stable and has a long half-life, making it suitable for use in long-term experiments.
However, there are also limitations to the use of N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide in lab experiments. Because it is a synthetic compound, its effects may not fully replicate those of endogenous prostaglandins. Additionally, the use of COX-2 inhibitors like N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide may have unintended consequences, such as the inhibition of other enzymes that play a role in inflammation.
Future Directions
There are several potential future directions for research on N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer effects and to identify potential therapeutic targets for the treatment of cancer. Finally, there is a need for the development of more selective COX-2 inhibitors that can be used to investigate the specific role of COX-2 in various biological processes.
Synthesis Methods
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methylbutylamine, followed by reduction with sodium dithionite to obtain the corresponding amine. The amine is then reacted with 3-(4-methoxyphenyl)propanoyl chloride to yield N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide.
Scientific Research Applications
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential therapeutic applications. Inflammation is a common underlying factor in many diseases, and COX-2 inhibitors like N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide have been shown to be effective in reducing inflammation. N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has also been investigated for its potential use in cancer therapy, as COX-2 is often overexpressed in cancer cells. Furthermore, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
properties
IUPAC Name |
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-15(18)17-13-10-12(6-7-14(13)21-4)22(19,20)16-9-8-11(2)3/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTLIQXHBVBMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)

![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)

![6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5211524.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5211526.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)
![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)


![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)